molecular formula C10H7FN2O2 B1269447 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid CAS No. 859155-87-6

3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1269447
CAS RN: 859155-87-6
M. Wt: 206.17 g/mol
InChI Key: DAFWBGVQDOZAQL-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C9H8FO2 . It is a type of organic compound that falls under the category of carboxylic acids and derivatives . The compound appears as a white to cream powder .


Molecular Structure Analysis

The molecular structure of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid can be represented by the SMILES notation [O-]C(=O)CCC1=CC=CC=C1F . The InChI Key for this compound is GUZLQEOSDXLCKX-UHFFFAOYSA-M .


Physical And Chemical Properties Analysis

3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid has a molecular weight of 168.16 g/mol . It has a melting point range of 72.5-81.5°C . The compound has one hydrogen bond donor and three hydrogen bond acceptors .

Scientific Research Applications

Pharmaceutical Research: Synthesis of Anti-Ulcer Agents

The compound is utilized in the synthesis of Vonoprazan , a potent anti-ulcer agent. It acts as a potassium-competitive acid blocker, providing a new approach to gastric acid-related diseases. The unique structure of the compound contributes to the formation of the pyrrole ring, a crucial element in Vonoprazan .

Organic Synthesis: Building Block for Heterocyclic Compounds

As a versatile building block, this compound is employed in the construction of complex heterocyclic structures. These structures are prevalent in many bioactive molecules and pharmaceuticals, making it a valuable resource for organic chemists .

Material Science: Precursor for Fluorinated Polymers

In material science, the fluorophenyl group within the compound is key for synthesizing fluorinated polymers. These polymers exhibit enhanced stability and chemical resistance, suitable for harsh industrial environments .

Agricultural Chemistry: Development of Pesticides

The pyrazole carboxylic acid moiety is instrumental in developing novel pesticides. Its inclusion in pesticide formulations can improve the efficacy and selectivity towards target pests, reducing environmental impact .

Analytical Chemistry: Chromatography Standards

This compound serves as a standard in chromatographic analysis due to its distinct chemical properties. It helps in the calibration of equipment and ensures the accuracy of analytical results in research laboratories .

Biochemistry: Enzyme Inhibition Studies

Researchers use this compound in enzyme inhibition studies to explore the interaction with biological pathways. It aids in understanding the mechanism of action of various enzymes, particularly those involved in inflammatory processes .

Neuroscience: Neurotransmitter Receptor Modulation

In neuroscience, the compound is explored for its potential to modulate neurotransmitter receptors. This could lead to the development of new treatments for neurological disorders, such as depression and anxiety .

Environmental Science: Trace Analysis of Pollutants

The compound’s unique chemical signature makes it suitable for trace analysis of environmental pollutants. It can be used as a reference compound in the detection and quantification of fluorinated organic compounds in water sources .

properties

IUPAC Name

3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-4-2-1-3-6(7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFWBGVQDOZAQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360175
Record name 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid

CAS RN

859155-87-6
Record name 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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